molecular formula C23H28N4O3 B10929917 3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(3-methoxyphenyl)-6-methyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10929917
M. Wt: 408.5 g/mol
InChI Key: DECBSUBKDWRMOX-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a piperidinoethyl group attached to an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Piperidinoethyl Group: This can be accomplished through nucleophilic substitution reactions.

    Final Coupling and Functionalization: The final steps involve coupling reactions to attach the carboxamide group and any additional functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[5,4-b]pyridine Derivatives: Other compounds in this class share a similar core structure but differ in their substituents.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group exhibit similar chemical properties and reactivity.

    Piperidinoethyl Derivatives: These compounds have a piperidinoethyl group, contributing to their biological activity.

Uniqueness

3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-methyl-N-(1-piperidin-1-ylpropan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H28N4O3/c1-15-12-19(22(28)24-16(2)14-27-10-5-4-6-11-27)20-21(26-30-23(20)25-15)17-8-7-9-18(13-17)29-3/h7-9,12-13,16H,4-6,10-11,14H2,1-3H3,(H,24,28)

InChI Key

DECBSUBKDWRMOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NC(C)CN4CCCCC4

Origin of Product

United States

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